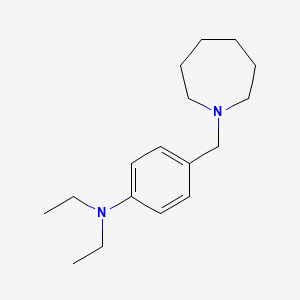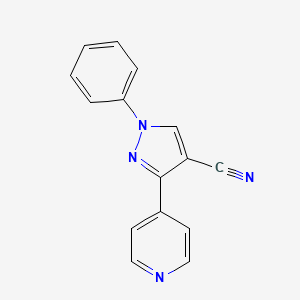
4-(1-azepanylmethyl)-N,N-diethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-azepanylmethyl)-N,N-diethylaniline, also known as AEDA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. AEDA is a tertiary amine that contains an azepane ring, which makes it a versatile molecule that can be used for various purposes, including drug design and synthesis, catalysis, and materials science.
Mécanisme D'action
The mechanism of action of 4-(1-azepanylmethyl)-N,N-diethylaniline is not fully understood, but it is believed to involve the inhibition of key enzymes that are involved in cell growth and division. 4-(1-azepanylmethyl)-N,N-diethylaniline has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects
4-(1-azepanylmethyl)-N,N-diethylaniline has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, 4-(1-azepanylmethyl)-N,N-diethylaniline has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 4-(1-azepanylmethyl)-N,N-diethylaniline has also been shown to have analgesic effects, making it a potential candidate for the development of new pain relief drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(1-azepanylmethyl)-N,N-diethylaniline is its versatility. It can be easily synthesized and modified to create new compounds with different properties and applications. However, 4-(1-azepanylmethyl)-N,N-diethylaniline is also highly reactive and can be toxic if not handled properly. It is important to use appropriate safety precautions when working with 4-(1-azepanylmethyl)-N,N-diethylaniline in the lab.
Orientations Futures
There are many potential future directions for research involving 4-(1-azepanylmethyl)-N,N-diethylaniline. One area of interest is the development of new drugs that target specific enzymes involved in cancer cell growth and division. 4-(1-azepanylmethyl)-N,N-diethylaniline could also be used as a precursor in the synthesis of new materials with unique properties, such as conducting polymers or metal-organic frameworks. Additionally, further studies are needed to fully understand the mechanism of action of 4-(1-azepanylmethyl)-N,N-diethylaniline and its potential applications in other areas of research.
Méthodes De Synthèse
The synthesis of 4-(1-azepanylmethyl)-N,N-diethylaniline involves the reaction of 4-bromomethyl-N,N-diethylaniline with azepane in the presence of a base, such as potassium carbonate. The reaction yields 4-(1-azepanylmethyl)-N,N-diethylaniline as a colorless liquid with a boiling point of 200-202°C. The purity of the product can be confirmed using nuclear magnetic resonance spectroscopy (NMR).
Applications De Recherche Scientifique
4-(1-azepanylmethyl)-N,N-diethylaniline has been extensively studied for its potential applications in drug design and synthesis. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells in vitro. 4-(1-azepanylmethyl)-N,N-diethylaniline has also been used as a precursor in the synthesis of other biologically active compounds, such as anti-inflammatory agents and antipsychotic drugs.
Propriétés
IUPAC Name |
4-(azepan-1-ylmethyl)-N,N-diethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-3-19(4-2)17-11-9-16(10-12-17)15-18-13-7-5-6-8-14-18/h9-12H,3-8,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJBKBOHFCEMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-azepanylmethyl)-N,N-diethylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5704653.png)
![2-[(2-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5704668.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5704675.png)

![5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5704693.png)

![2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5704702.png)



![9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5704729.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5704730.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5704746.png)
